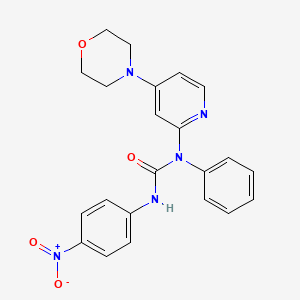
N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素は、モルホリン環、ピリジン環、ニトロフェニル基、およびフェニル尿素部分を特徴とする複雑な有機化合物です。
製造方法
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリジン環の形成: 適切なピリジン前駆体から開始して、モルホリン環は求核置換反応によって導入されます。
ニトロフェニル基の導入: ニトロフェニル基は、通常、硝酸と硫酸を試薬として使用するニトロ化反応によって添加されます。
フェニル尿素部分の形成: 最後のステップは、中間体化合物をフェニルイソシアネートと反応させてフェニル尿素構造を形成します。
工業生産方法には、収率と純度を高めるためのこれらの手順の最適化、および効率を高めるための触媒と特定の反応条件の使用が含まれる場合があります。
準備方法
The synthesis of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the morpholine ring is introduced through a nucleophilic substitution reaction.
Introduction of the nitrophenyl group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Formation of the phenylurea moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素は、次のようなさまざまな化学反応を受けることができます。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するために酸化することができます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: この化合物は、特にピリジン環で求核置換反応を受ける可能性があり、モルホリン基は他の求核剤に置き換えることができます。
これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、パラジウム炭素などの還元剤、アミンまたはチオールなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性を研究されています。
医学: 研究者は、特に特定の酵素や受容体を標的とする薬剤の開発において、治療薬としての可能性を調査しています。
産業: この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素の作用機序は、特定の分子標的との相互作用に関与します。この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を調節したりする可能性があります。関与する正確な経路は、化合物の特定の用途と標的によって異なります。
類似化合物との比較
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素は、次のような他の類似化合物と比較することができます。
1-(4-(ピペラジン-1-イル)フェニル)ピリジン-2(1H)-オン: この化合物は、ピリジン環とフェニル基も特徴としていますが、モルホリン環の代わりにピペラジン環が存在する点が異なります。
3-モルホリノ-1-(4-(2-オキソピペリジン-1-イル)フェニル)-5,6-ジヒドロピリジン-2(1H)-オン: この化合物は、類似のモルホリン環を持っていますが、フェニル基の構造とジヒドロピリジノン部分の存在が異なります。
1-[4-(モルホリン-4-イル)ピリジン-2-イル]-3-(4-ニトロフェニル)-1-フェニル尿素の独自性は、明確な化学的および生物学的特性を与える、官能基の特定の組み合わせにあります。
特性
CAS番号 |
75291-65-5 |
|---|---|
分子式 |
C22H21N5O4 |
分子量 |
419.4 g/mol |
IUPAC名 |
1-(4-morpholin-4-ylpyridin-2-yl)-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C22H21N5O4/c28-22(24-17-6-8-19(9-7-17)27(29)30)26(18-4-2-1-3-5-18)21-16-20(10-11-23-21)25-12-14-31-15-13-25/h1-11,16H,12-15H2,(H,24,28) |
InChIキー |
LCFJSUBDIUBTJH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=NC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
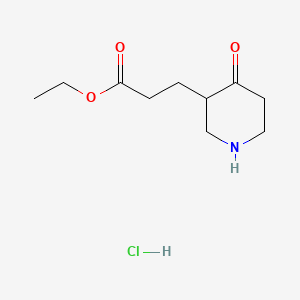
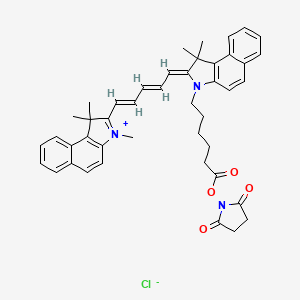
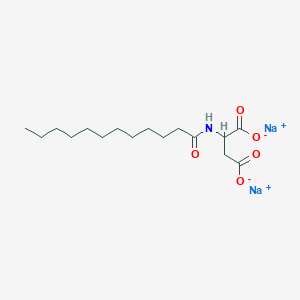
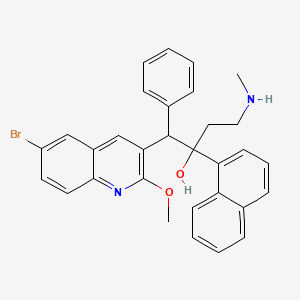
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

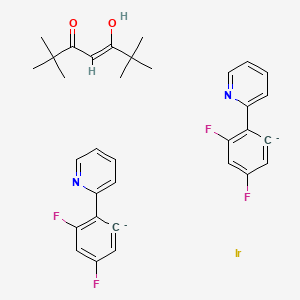
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
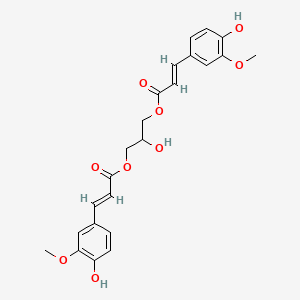
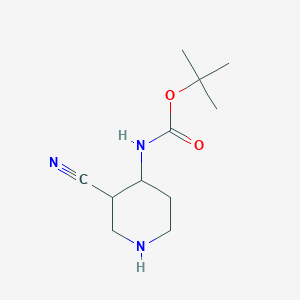
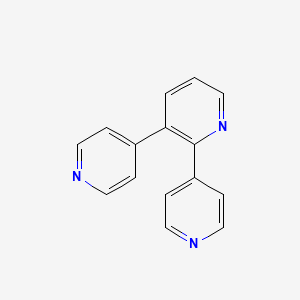
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
